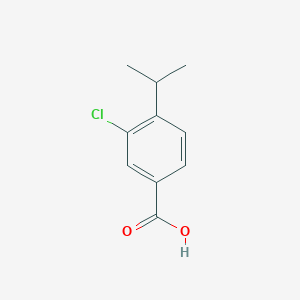

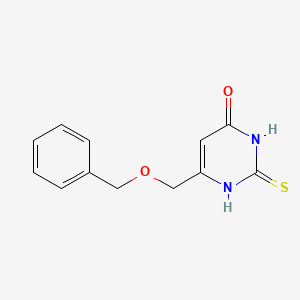

![molecular formula C12H16ClF2N B1489427 4-[(2,5-Difluorophenyl)methyl]piperidine hydrochloride CAS No. 149986-59-4](/img/structure/B1489427.png)

4-[(2,5-Difluorophenyl)methyl]piperidine hydrochloride

Übersicht

Beschreibung

Piperidine derivatives are important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .

Synthesis Analysis

Piperidines are among the most important synthetic fragments for designing drugs . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .Molecular Structure Analysis

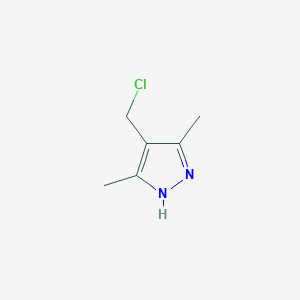

The molecular structure of similar compounds includes a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state .Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Properties

Synthesis Techniques The compound 4-[(2,5-Difluorophenyl)methyl]piperidine hydrochloride has been synthesized through a series of chemical reactions involving starting materials such as piperidine-4-carboxylic acid and ethyl carbonochloridate. Techniques such as amidation, Friedel-Crafts acylation, and hydration are employed, providing a reasonable yield of the compound. The structural integrity of the product and intermediates is confirmed through 1H NMR techniques (Zheng Rui, 2010).

Crystallography and Structural Analysis The crystal structure of a derivative of the compound, specifically 4-[(E)-(2,4-Difluorophenyl)(hydroxyimino)methyl]piperidinium picrate, has been extensively studied. The compound crystallizes with two independent molecules forming a cation-anion pair in the asymmetric unit. Detailed analyses, such as dihedral angles between different groups and extensive hydrogen bonding interactions, have been reported to understand the structural configuration and establish the crystal packing in the unit cell (J. Jasinski et al., 2009).

Material Properties and Chemical Interactions The compound and its derivatives exhibit interesting chemical properties and interactions. For instance, studies have demonstrated the compound's role in corrosion inhibition, where it retards the corrosion process of metals like copper in certain environments by blocking anodic reaction sites. This points towards its potential application in material science, particularly in protecting metals from corrosion (S. Sankarapapavinasam et al., 1991).

Biological and Pharmacological Activities

Antimicrobial Activities Derivatives of the compound have shown promising results in antimicrobial activities. Synthesized oxime derivatives have been evaluated for their in vitro antibacterial and antifungal activities, with certain derivatives exhibiting potent activity against pathogenic bacterial and fungal strains. This highlights the potential of these compounds in developing new antimicrobial agents (L. Mallesha et al., 2014).

Synthesis of Pharmacologically Active Compounds Several derivatives of the compound have been synthesized and evaluated for their pharmacological properties. For instance, derivatives have been synthesized and tested as anti-inflammatory agents, revealing that both anti-inflammatory and antioxidant activities depend on structural characteristics of the synthesized compounds. This aspect of research showcases the significance of structural modifications in enhancing the biological activities of the compound and its derivatives (A. Geronikaki et al., 2003).

Advanced Applications

Spectral Properties and Theoretical Calculations The compound and its derivatives have been subjected to extensive studies involving spectral properties and theoretical calculations. Investigations into thermal, optical, etching, and structural studies, combined with theoretical calculations, have provided insights into the molecular structure, intermolecular interactions, and the stability of these compounds under various conditions. These studies are crucial for understanding the compound's behavior in different environments and for potential applications in material science and pharmacology (C. S. Karthik et al., 2021).

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

4-[(2,5-difluorophenyl)methyl]piperidine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15F2N.ClH/c13-11-1-2-12(14)10(8-11)7-9-3-5-15-6-4-9;/h1-2,8-9,15H,3-7H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OJRWEFBQWGJPPG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1CC2=C(C=CC(=C2)F)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16ClF2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-[(2,5-Difluorophenyl)methyl]piperidine hydrochloride | |

CAS RN |

149986-59-4 | |

| Record name | Piperidine, 4-[(2,5-difluorophenyl)methyl]-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=149986-59-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

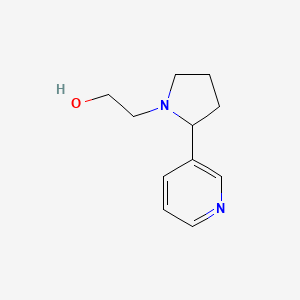

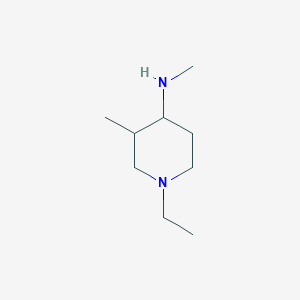

![1-[2-(4-Chlorophenoxy)ethyl]piperidin-4-amine dihydrochloride](/img/structure/B1489349.png)

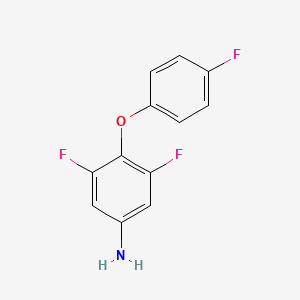

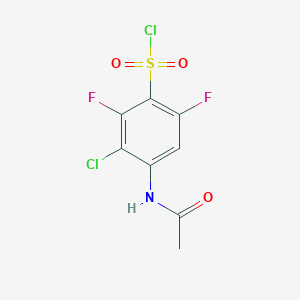

![1-[3-Amino-4-(methylsulfonyl)phenyl]-4-piperidinol](/img/structure/B1489354.png)

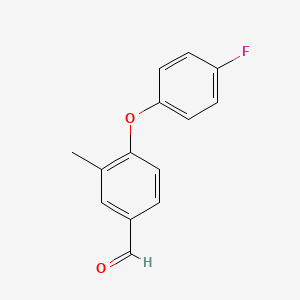

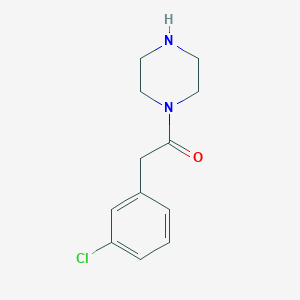

![4-{[2-Bromo-4-(sec-butyl)phenoxy]-methyl}piperidine hydrochloride](/img/structure/B1489355.png)

![Methyl (2S,4S)-4-[4-(1,1,3,3-tetramethylbutyl)-phenoxy]-2-pyrrolidinecarboxylate hydrochloride](/img/structure/B1489366.png)